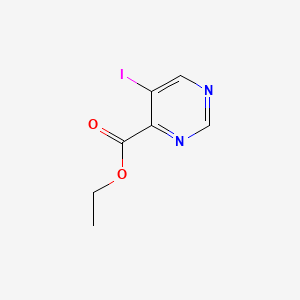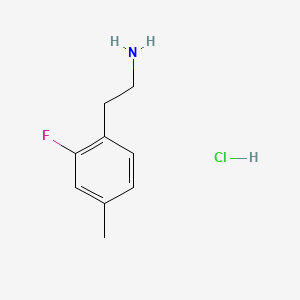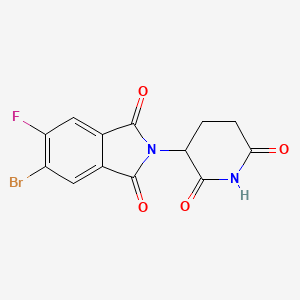
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
“(2,2-Difluorocyclobutyl)methanol” is a four-membered cyclic alcohol with two fluorine atoms attached to the cyclobutyl ring. It has a molecular weight of 122.11 g/mol .
Molecular Structure Analysis
The InChI code for “(2,2-Difluorocyclobutyl)methanol” is 1S/C5H8F2O/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2 .Physical And Chemical Properties Analysis
“(2,2-Difluorocyclobutyl)methanol” is a liquid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Synthesis and Material Science Applications
Synthesis of Novel Derivatives
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives have potential applications in the synthesis of conjugated polyene materials for LCD technology and are being explored for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties
The electrochemical properties of similar organoboron compounds have been studied, indicating lower oxidation potential compared to organoboranes. This research contributes to the development of new materials and compounds with unique electrochemical behaviors (Tanigawa et al., 2016).
Building Block for Silicon-Based Drugs
A derivative of this compound has been used as a building block for the synthesis of biologically active silicon-based drugs, demonstrating its versatility in medicinal chemistry (Büttner et al., 2007).
Polymer Science and Organic Chemistry
Chain-Growth Polymerization
The compound has been utilized in the chain-growth polymerization processes, contributing to the synthesis of polymers with narrow molecular weight distributions and specific end-group functionalities. This has implications for the precision synthesis of polymeric materials (Yokozawa et al., 2011).
Catalyzed Polymerization for Polyfluorenes
It has played a role in palladium-catalyzed polycondensation processes, leading to the production of well-defined polyfluorenes. This research is significant for the development of high-performance electronic and photonic materials (Yokoyama et al., 2007).
Organic Synthesis
Synthesis of Organoboron Compounds
The compound has been used in the synthesis of various organoboron compounds, aiding the development of novel synthetic methodologies in organic chemistry. This has implications for the creation of diverse organic molecules with potential applications in pharmaceuticals and materials science (Takagi & Yamakawa, 2013).
Continuous Flow Synthesis
Its derivatives have been synthesized using continuous flow processes, indicating its role in improving the efficiency and scalability of chemical synthesis. This is particularly relevant for the large-scale production of key organic intermediates (Fandrick et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-6-10(7,12)13/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNMYWWBJVHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
amine hydrochloride](/img/structure/B6604442.png)


![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)


![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)


![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)